(6-Chloro-5-methylpyridin-3-yl)methanol
Overview
Description
(6-Chloro-5-methylpyridin-3-yl)methanol is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
(6-Chloro-5-methylpyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, antibacterial properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₆ClN₁O, with a molecular weight of approximately 145.57 g/mol. The compound features a pyridine ring substituted with:
- A chloro group at the 6-position
- A methyl group at the 5-position
- A hydroxymethyl group at the 3-position
These functional groups contribute to its reactivity and potential applications in pharmaceuticals and agrochemicals.
The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The presence of the chloro atom enhances its binding affinity to these targets, potentially leading to inhibition or modulation of biological pathways. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound's interactions with its targets .
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity. Notably, it has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Minimum Inhibitory Concentration (MIC) Studies
The effectiveness of this compound can be quantified through its Minimum Inhibitory Concentration (MIC) values. Preliminary studies have demonstrated low MICs against several bacterial strains, indicating potent antibacterial properties.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Bacillus subtilis | 16 |
Pseudomonas aeruginosa | 32 |
These results suggest that this compound could be a promising candidate for further development as an antibacterial agent .
Case Studies and Research Findings
- Kynurenine 3-Monooxygenase Inhibition : A study explored the development of a series of kynurenine 3-monooxygenase inhibitors, where derivatives based on pyridine structures exhibited promising results in inhibiting enzyme activity at low concentrations. This suggests that compounds like this compound may have similar inhibitory effects .
- Antimicrobial Efficacy : In comparative studies with other derivatives, this compound was found to exhibit significant antimicrobial efficacy, particularly in inhibiting bacterial growth through mechanisms that target fatty acid synthesis pathways essential for bacterial survival .
Properties
IUPAC Name |
(6-chloro-5-methylpyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-6(4-10)3-9-7(5)8/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGILPAOAYLZIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470586 | |
Record name | (6-Chloro-5-methylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887707-21-3 | |
Record name | (6-Chloro-5-methylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-chloro-5-methylpyridin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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